(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-methyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a chemical compound with the CAS number 859673-05-5 . It is also known as 2-{[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H24O8 . It has an average mass of 428.432 Da and a monoisotopic mass of 428.147125 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyran Derivatives
J. Mérour and F. Cossais (1991) explored reactions involving 3-oxo-2,3-dihydrobenzofuran with various alkyl 2-cyano-3-alkoxypropenoates, leading to the formation of compounds with potential as intermediates in organic synthesis. Their work highlights the versatility of such compounds in producing a mixture of Z + E isomers, showcasing the chemical diversity achievable through these reactions (Mérour & Cossais, 1991).
Growth Inhibition of Hepatoma Cells
Zhu-Ping Xiao et al. (2007) synthesized compounds based on gallate, including derivatives of methyl 3,5-dihydroxy-4-methoxybenzoate, and evaluated their growth inhibition effects on human hepatoma cell lines (HepG2). Their research contributes to the development of potential therapeutic agents against cancer (Xiao et al., 2007).
Tandem Palladium-Catalyzed Reactions
B. Gabriele et al. (2006) reported a new synthesis approach for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method showcases the compound's utility in facilitating complex organic reactions and synthesizing heterocyclic compounds, which are crucial in pharmaceutical development (Gabriele et al., 2006).
N-Heterocyclic Carbene Complexes Synthesis
Shenyu Li et al. (2010) synthesized a series of N-heterocyclic carbene (NHC) complexes of cyclopentadienyl molybdenum(II/VI), exploring their stability and reactivity under oxidative conditions. Their work contributes to the field of organometallic chemistry, demonstrating the potential applications of these complexes in catalysis and organic synthesis (Li et al., 2010).
Wirkmechanismus
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s structural characteristics were designed by combining those of two tyrosinase inhibitors .
Mode of Action
The compound interacts with its target, tyrosinase, by inhibiting its activity . This inhibition is achieved through competitive binding to the active sites of both mushroom and human tyrosinases .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that gives color to our skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces melanin production .
Result of Action
The compound’s action results in a decrease in intracellular melanin content in a concentration-dependent manner . This suggests that the compound’s anti-melanogenic effects are primarily due to its anti-tyrosinase activity .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-6-7-15-16(11-14)30-17(20(15)23)8-13-9-18(25-2)21(27-4)19(10-13)26-3/h6-12H,1-5H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNAZOJJGSTXDE-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.